molecular formula C24H27NO4 B065927 Fmoc-N-methyl-tranexamic acid CAS No. 173690-50-1

Fmoc-N-methyl-tranexamic acid

Numéro de catalogue: B065927
Numéro CAS: 173690-50-1
Poids moléculaire: 393.5 g/mol
Clé InChI: IPLFYSZHICEXRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-N-methyl-tranexamic acid is a chemically modified derivative of tranexamic acid (TXA), a synthetic lysine analog known for its antifibrinolytic properties. This compound incorporates an N-methyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhancing its utility in peptide synthesis and pharmaceutical applications.

Synthesis: A landmark 2005 study detailed an efficient, environmentally benign synthesis using Lewis acid catalysis (e.g., ZnCl₂) to reductively open 5-oxazolidinone intermediates derived from Fmoc-amino acids. This method achieved high yields (>85%) under mild conditions, minimizing side reactions . Commercial production is facilitated by suppliers like Dayang Chem (Hangzhou) Co., Ltd., which lists it as a specialty intermediate for pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-tranexamic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be achieved using either dimethyl sulfate or methyl iodide in the Biron-Kessler method . The desired amino acids, such as Fmoc-N-methyl-threonine and Fmoc-N-methyl-beta-alanine, are synthesized with high yield and purity using these strategies .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high efficiency and consistency. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage steps to obtain the final product .

Applications De Recherche Scientifique

Medicinal Chemistry

Antifibrinolytic Properties
Fmoc-N-methyl-tranexamic acid retains the antifibrinolytic properties of tranexamic acid, which is used clinically to control bleeding. Its mechanism involves inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This application is particularly significant in surgical settings and for patients with bleeding disorders, such as hemophilia .

Prodrug Development
Research indicates a growing interest in developing prodrugs of tranexamic acid that can enhance bioavailability and efficacy. This compound serves as a potential candidate for oral formulations due to its improved absorption characteristics compared to traditional tranexamic acid . The zwitterionic nature of tranexamic acid limits its permeability through biological membranes, making derivatives like this compound crucial for creating more effective therapeutic agents.

Dermatological Applications

Topical Formulations
this compound has been evaluated for its potential in topical formulations aimed at treating skin disorders. Clinical studies suggest that tranexamic acid can reduce unwanted pigmentation and promote wound healing by modulating inflammatory responses and inhibiting melanin production . The lipophilic nature of the Fmoc derivative enhances skin penetration, making it suitable for dermatological applications.

Biochemical Research

Peptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). This compound can be utilized as a building block in peptide synthesis, allowing for the incorporation of antifibrinolytic properties into peptides designed for therapeutic purposes. The stability of the Fmoc group under various conditions makes it a favorable choice for researchers working on peptide-based drugs .

Table 1: Summary of Case Studies Involving this compound

StudyFocusFindings
Maeda et al. (2006)UV-induced pigmentationDemonstrated that tranexamic acid reduces pigmentation through prostaglandin inhibition .
Wellington & Wagstaff (2003)Surgical bleedingHighlighted the efficacy of tranexamic acid in reducing blood loss during cardiac surgery .
Tsutsumi & Konishi (2002)Antimetastatic propertiesSuggested that tranexamic acid derivatives could serve as antimetastatic agents when combined with chemotherapy .

Mécanisme D'action

The mechanism of action of Fmoc-N-methyl-tranexamic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amine group for further functionalization . The N-methyl group enhances the stability and bioavailability of the resulting peptides, making them more resistant to enzymatic degradation .

Comparaison Avec Des Composés Similaires

Key Differences :

  • Fmoc-N-methyl-tranexamic acid employs solution-phase synthesis, ideal for bulk production, whereas solid-phase methods (e.g., N-Nosyl derivatives) prioritize parallel synthesis .
  • The 2010 method for N-Fmoc-N'-trityl-L-histidine uses tert-butyl ester cleavage, which is milder than the Lewis acid-mediated reductive opening required for this compound .

Structural and Functional Properties

Compound Molecular Weight (g/mol) Protecting Groups Solubility Profile Key Application
This compound ~350 (estimated) Fmoc, N-methyl Moderate in DMF/DCM Peptide synthesis, antifibrinolytic drugs
N-Fmoc-N'-trityl-L-histidine 619.71 Fmoc, trityl Low in polar solvents Histidine-containing peptide engineering
1-Boc-2-(trifluoromethyl)-4-piperidinone ~280 Boc, trifluoromethyl High in THF Fluorinated drug intermediates

Functional Insights :

  • The trityl group in N-Fmoc-N'-trityl-L-histidine increases steric bulk, reducing solubility but enhancing selectivity in peptide coupling .
  • N-Methylation in this compound disrupts peptide secondary structures (e.g., α-helices), useful in designing bioactive peptides with altered conformational dynamics .

Stability and Deprotection Conditions

Protecting Group Stability Profile Deprotection Method Compatibility with Peptide Synthesis
Fmoc Base-labile, acid-stable Piperidine/DMF (20% v/v) High (standard in SPPS)
Boc Acid-labile, base-stable TFA/DCM (95% v/v) Moderate (requires acid-sensitive resins)
Trityl Acid-labile 1% TFA in DCM Low (limited to specific residues)

Practical Considerations :

  • Fmoc deprotection is compatible with acid-labile side-chain protections (e.g., Boc), making it versatile for complex peptide architectures .
  • Trityl deprotection requires stringent acidic conditions, limiting its use in peptides with acid-sensitive modifications .

Activité Biologique

Fmoc-N-methyl-tranexamic acid (Fmoc-NMTA) is a derivative of tranexamic acid (TA), which is primarily known for its antifibrinolytic properties. The addition of the Fmoc (9-Fluorenylmethoxycarbonyl) group enhances the compound's stability and bioavailability, making it a valuable tool in peptide synthesis and biological research. This article explores the biological activity of Fmoc-NMTA, focusing on its mechanisms, applications, and relevant case studies.

This compound has the molecular formula C24_{24}H27_{27}NO4_4 and features both an N-methyl group and an Fmoc protecting group. These modifications contribute to its unique properties compared to standard tranexamic acid.

PropertyValue
Molecular FormulaC24_{24}H27_{27}NO4_4
Molecular Weight393.48 g/mol
SolubilitySoluble in DMF
StabilityHigh under acidic conditions, labile under basic conditions

Fmoc-NMTA functions primarily as a lysine analog, inhibiting fibrinolysis by blocking plasminogen activation. This action is crucial in various therapeutic contexts, particularly in managing bleeding disorders. Additionally, its structural features allow it to mimic natural amino acids, facilitating studies on protein interactions and enzyme specificity.

Key Mechanisms:

  • Inhibition of Plasminogen Activation : Fmoc-NMTA competes with lysine for binding sites on plasminogen activators.
  • Protein-Protein Interactions : The compound is utilized in research to dissect interactions between proteins due to its ability to mimic natural amino acids.
  • Enzyme-Substrate Specificity : It aids in studying how enzymes interact with substrates in biochemical pathways.

Biological Activity

Recent studies have highlighted the potential anticancer properties of tranexamic acid and its derivatives, including Fmoc-NMTA. Research indicates that these compounds can reduce cancer cell viability through several mechanisms:

  • Cell Viability Reduction : In vitro studies demonstrate that Fmoc-NMTA can suppress the viability of various cancer cell lines, including melanoma and breast cancer cells.
  • Inhibition of Tumor Growth : Animal models have shown that treatment with Fmoc-NMTA can lead to reduced tumor growth rates.
  • Alteration of Signaling Pathways : The compound has been shown to affect intracellular signaling pathways that regulate cell proliferation and oncogenic transformation.

Case Study 1: Anticancer Activity

A study demonstrated that Fmoc-NMTA significantly reduced the viability of MDA-MB-468 breast cancer cells in vitro. The reduction was concentration-dependent, with notable effects observed at low concentrations (0.25% w/v). The mechanism involved inhibition of DNA synthesis and interference with oncogenic signaling pathways such as MYC overexpression.

Case Study 2: Treatment of Chronic Subdural Hematoma (CSDH)

In a clinical case report involving an 86-year-old patient treated with tranexamic acid for CSDH, complete resolution was achieved after one month of therapy without recurrence over two years. This suggests that similar derivatives like Fmoc-NMTA may hold promise in conservative management strategies for hematomas by reducing hyper-fibrinolytic activity.

Research Findings

Research findings indicate that Fmoc-NMTA not only retains the antifibrinolytic properties of tranexamic acid but also enhances the stability and bioavailability necessary for effective therapeutic applications.

Summary of Research Findings:

  • Cell Lines Tested : Melanoma (B16), breast (BT474), prostate (DU145).
  • Viability Assays : MTT and XTT assays showed significant reductions in cell viability across multiple cancer types.
  • Mechanistic Insights : Inhibition of protein synthesis and modification of acetylation status were observed as key biochemical actions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing Fmoc and N-methyl groups to tranexamic acid?

The synthesis of Fmoc-N-methyl-tranexamic acid involves sequential protection and modification steps. First, the primary amine of tranexamic acid (TXA) is N-methylated using reductive alkylation (e.g., formaldehyde and sodium cyanoborohydride) or direct alkylation agents. The Fmoc group is then introduced via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium bicarbonate/dioxane). Purification typically employs reverse-phase HPLC or flash chromatography to isolate the product, ensuring removal of unreacted reagents and byproducts. Critical parameters include pH control during Fmoc protection to avoid premature deprotection and monitoring reaction progress via TLC or LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

High-resolution techniques such as UPLC-MS/MS (for molecular weight confirmation and impurity profiling) and NMR spectroscopy (for structural elucidation of chiral centers and substituents) are essential. Reverse-phase HPLC with UV detection (λ = 265–280 nm, optimal for Fmoc absorption) is recommended for purity assessment. Method validation should include specificity tests against synthetic intermediates (e.g., N-methyl-TXA) and forced degradation studies (acid/base/hydrolytic conditions) to establish stability-indicating capabilities .

Advanced Research Questions

Q. How does the Fmoc group influence the solubility and stability of N-methyl-tranexamic acid in aqueous versus organic solvents?

The Fmoc group increases lipophilicity, reducing aqueous solubility compared to unmodified TXA. Solubility studies in PBS (pH 7.4) and organic solvents (e.g., DMF, acetonitrile) should be conducted via shake-flask methods. Stability in aqueous buffers is pH-dependent: the Fmoc group hydrolyzes under basic conditions (pH > 9), necessitating storage in acidic (pH 3–5) or anhydrous environments. Accelerated stability testing (40°C/75% RH) with periodic HPLC analysis can quantify degradation products .

Q. What strategies mitigate racemization during the synthesis of this compound, given its chiral centers?

Racemization at the α-carbon of TXA is minimized by:

  • Using low-temperature reactions (0–4°C) during Fmoc coupling.
  • Employing coupling agents (e.g., HATU, DIC) that reduce reaction time.
  • Adding racemization suppressors like HOBt (hydroxybenzotriazole).
    Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can quantify enantiomeric excess (EE) post-synthesis .

Q. How can researchers evaluate the impact of this compound on fibrinolytic pathways compared to unmodified tranexamic acid?

In vitro assays include:

  • Plasminogen activation inhibition : Measure IC₅₀ values using chromogenic substrates (e.g., S-2251) in the presence of tissue plasminogen activator (tPA).
  • Binding affinity studies : Surface plasmon resonance (SPR) to compare binding kinetics to plasminogen’s lysine-binding sites.
  • Cell-based clot lysis assays : Human plasma clots treated with Fmoc-N-methyl-TXA vs. TXA, monitored via turbidity changes.
    These methods require normalization to molar concentrations due to the Fmoc group’s increased molecular weight .

Q. What are the methodological challenges in quantifying this compound in biological matrices, and how can they be addressed?

Key challenges include:

  • Matrix effects : Plasma proteins and lipids interfere with MS detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (SPE) using C18 cartridges.
  • Low recovery : Hydrophobic Fmoc groups adsorb to labware. Use silanized tubes and add detergents (e.g., 0.1% Tween-80) to extraction buffers.
  • Sensitivity : LC-MS/MS with electrospray ionization (ESI) in positive ion mode enhances detection limits. An isotopically labeled internal standard (e.g., ¹³C-Fmoc-TXA) improves quantification accuracy .

Propriétés

Numéro CAS

173690-50-1

Formule moléculaire

C24H27NO4

Poids moléculaire

393.5 g/mol

Nom IUPAC

4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28)

Clé InChI

IPLFYSZHICEXRE-UHFFFAOYSA-N

SMILES

CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

SMILES canonique

C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.